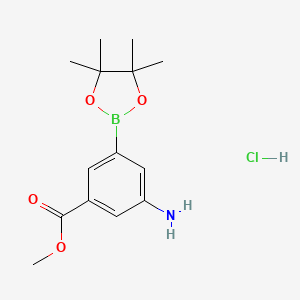

3-アミノ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)安息香酸メチル塩酸塩

説明

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride: is a boronic acid derivative with a molecular structure that includes an amino group and a tetramethylboronic acid moiety. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 3-amino-5-bromobenzoic acid with a tetramethylboronic acid derivative under palladium-catalyzed cross-coupling conditions.

Hydrochloride Formation: The resulting boronic acid derivative is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is typically produced in batches using automated synthesis equipment to ensure consistency and purity.

Purification: The final product is purified using crystallization techniques to remove any impurities.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like iron or tin chloride.

Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Nitro Derivatives: Resulting from the oxidation of the amino group.

Amine Derivatives: Resulting from the reduction of the nitro group.

Substituted Boronic Acids: Resulting from substitution reactions.

科学的研究の応用

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving boronic acid chemistry. Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs. Industry: It is utilized in the production of materials and chemicals that require boronic acid derivatives.

作用機序

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

Boronic acids and their esters, such as this compound, are often used in organic synthesis due to their ability to form boronate complexes with diols in a reversible manner . This property is exploited in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .

Biochemical Pathways

Boronic acids and their esters are known to play a role in various biochemical processes due to their ability to interact with biomolecules containing diol groups .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure and physical properties, such as solubility and stability .

Result of Action

The ability of boronic acids and their esters to form reversible covalent bonds with various biological targets can result in modulation of the target’s function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

類似化合物との比較

Methyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but different position of the amino group.

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Similar boronic acid moiety but different functional group.

生物活性

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride (CAS No. 850689-27-9) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and safety profile based on diverse research findings.

- Molecular Formula : C₁₄H₂₀BNO₄

- Molecular Weight : 277.12 g/mol

- Density : 1.13 g/cm³

- Boiling Point : 432°C (predicted)

- Flash Point : 215.1°C

Biological Activity Overview

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride exhibits various biological activities that make it a candidate for further pharmacological development. Key findings include:

Antimicrobial Activity

Recent studies have shown that this compound possesses significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values against various strains of bacteria have been reported as low as 4–8 µg/mL for multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Potential

The compound has demonstrated promising anticancer activity:

- It exhibited an IC₅₀ of 0.126 µM against certain cancer cell lines, indicating potent inhibitory effects on cell proliferation .

- In vivo studies indicated that treatment with the compound significantly inhibited lung metastasis in models of triple-negative breast cancer (TNBC), outperforming established treatments like TAE226 .

Pharmacokinetics

Pharmacokinetic studies in animal models have provided insights into the compound's absorption and elimination:

- The compound showed moderate exposure with a peak concentration () of 592 ± 62 mg/mL and a slow elimination half-life () exceeding 12 hours .

Safety Profile

The safety profile of methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate hydrochloride has been evaluated in various studies:

- It is classified as harmful if inhaled or in contact with skin and causes serious eye irritation (H315, H319) .

Case Studies

Several case studies have highlighted the efficacy and safety of this compound:

- Study on Antimicrobial Resistance : A study evaluated the effectiveness of this compound against resistant strains of bacteria. Results indicated significant activity against MRSA with MIC values comparable to leading antibiotics .

- Cancer Treatment Efficacy : In a mouse model of TNBC, administration of the compound resulted in a notable reduction in metastatic nodules compared to control groups treated with standard therapies .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₂₀BNO₄ |

| Molecular Weight | 277.12 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 432°C |

| Flash Point | 215.1°C |

| Antimicrobial MIC | 4–8 µg/mL (against MRSA) |

| Cancer IC₅₀ | 0.126 µM (various cancer cell lines) |

| Safety Classification | Harmful (H315, H319) |

特性

IUPAC Name |

methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4.ClH/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10;/h6-8H,16H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBMZLLETVIICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657332 | |

| Record name | Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-50-9 | |

| Record name | Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。